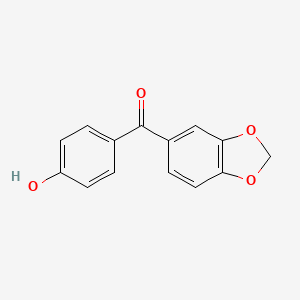
4-Hydroxyphenyl 3,4-methylenedioxyphenyl ketone
Cat. No. B8279576
M. Wt: 242.23 g/mol
InChI Key: UOAGXFLNWLLUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06143764
Procedure details


4-Tri-n-butyltin-1-methoxymethylphenol (1.282 g) obtained in Example 22 and commercially available piperonyloyl chloride (664 mg) were dissolved in chloroform (5 ml), commercially available bis(triphenylphosphine)palladium(II) chloride (8 mg) was added, and the admixture was refluxed with heat overnight. The reaction mixture was partitioned in the same manner as described in Example 23, and the resulting ether layer was dried with anhydrous magnesium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue (1.030 g) was dissolved in tetrahydrofuran (2 ml), water (5 ml) and 6 N aqueous hydrochloric acid (12 ml) were added, and the admixture was refluxed with heat 10.5 hours. The reaction mixture was treated in the same manner as described in Example 123 to obtain 212 mg of the title compound (yield: 29%).
[Compound]
Name
4-Tri-n-butyltin 1-methoxymethylphenol
Quantity
1.282 g
Type
reactant
Reaction Step One




Name
Yield
29%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:8]2[O:7][CH2:6][O:5][C:4]=2[CH:3]=1>C(Cl)(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:6]1[O:7][C:8]2[CH:9]=[CH:10][C:2]([C:1]([C:10]3[CH:9]=[CH:8][C:4]([OH:5])=[CH:3][CH:2]=3)=[O:11])=[CH:3][C:4]=2[O:5]1 |^1:19,38|
|
Inputs


Step One
[Compound]
|
Name
|
4-Tri-n-butyltin 1-methoxymethylphenol
|
|
Quantity
|
1.282 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
664 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=2OCOC2C=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
8 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the admixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heat overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned in the same manner
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the resulting ether layer was dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by reduced-pressure distillation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue (1.030 g) was dissolved in tetrahydrofuran (2 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (5 ml) and 6 N aqueous hydrochloric acid (12 ml) were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the admixture was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heat 10.5 hours
|
|
Duration
|
10.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was treated in the same manner
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(=O)C1=CC=C(C=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 212 mg | |
| YIELD: PERCENTYIELD | 29% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
